1-tert-butyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one 1-tert-butyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 887347-69-5
VCID: VC7230682
InChI: InChI=1S/C23H27N3O/c1-16(17-10-6-5-7-11-17)26-20-13-9-8-12-19(20)24-22(26)18-14-21(27)25(15-18)23(2,3)4/h5-13,16,18H,14-15H2,1-4H3
SMILES: CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Molecular Formula: C23H27N3O
Molecular Weight: 361.489

1-tert-butyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

CAS No.: 887347-69-5

Cat. No.: VC7230682

Molecular Formula: C23H27N3O

Molecular Weight: 361.489

* For research use only. Not for human or veterinary use.

1-tert-butyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one - 887347-69-5

Specification

CAS No. 887347-69-5
Molecular Formula C23H27N3O
Molecular Weight 361.489
IUPAC Name 1-tert-butyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C23H27N3O/c1-16(17-10-6-5-7-11-17)26-20-13-9-8-12-19(20)24-22(26)18-14-21(27)25(15-18)23(2,3)4/h5-13,16,18H,14-15H2,1-4H3
Standard InChI Key ZXXPORNJBYGGIC-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C

Introduction

Molecular Composition

The compound consists of:

  • A tert-butyl group attached to the pyrrolidinone ring, enhancing hydrophobicity and steric bulk.

  • A benzodiazole moiety, which is a fused heterocyclic system known for its biological activity.

  • A phenylethyl substituent, contributing to aromatic character and potential receptor interactions.

Chemical Formula

The molecular formula is C23H27N3O, with a molecular weight of approximately 361.49 g/mol.

Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions combining:

  • Formation of the pyrrolidinone core through cyclization reactions.

  • Introduction of the benzimidazole unit, often via condensation reactions involving o-phenylenediamine and carboxylic acids or derivatives.

  • Attachment of the phenylethyl group using alkylation or arylation techniques.

For example, benzimidazole derivatives are frequently synthesized by reacting substituted o-phenylenediamines with aldehydes or acids under acidic conditions .

Pharmacological Potential

The structural components suggest that this compound may exhibit:

  • Antimicrobial properties: Benzimidazole derivatives are known for their activity against bacteria, fungi, and protozoa .

  • Anti-inflammatory activity: Pyrrolidinone-based compounds have been investigated for their role in modulating inflammation.

  • CNS activity: The lipophilic tert-butyl group and aromatic systems may enhance blood-brain barrier penetration, making it a candidate for neurological applications.

Spectroscopic Characterization

Typical methods used for characterization include:

  • NMR Spectroscopy: Proton and carbon signals would confirm the presence of tert-butyl, aromatic protons from the benzimidazole and phenylethyl groups, and aliphatic protons from pyrrolidinone.

  • IR Spectroscopy: Key peaks include:

    • ν\nu (C=O) stretch around 1700 cm1^{-1} for pyrrolidinone.

    • ν\nu (N-H) stretch for the benzimidazole ring around 3300 cm1^{-1}.

    • Aromatic C-H stretches near 3000 cm1^{-1}.

Crystallography

If crystallized, X-ray diffraction would provide precise bond angles and lengths, confirming tautomeric forms or conformational preferences .

Drug Design

This compound's scaffold could be optimized for:

  • Enzyme Inhibition: Benzimidazoles are often inhibitors of enzymes like kinases or oxidoreductases.

  • Receptor Modulation: The lipophilic groups may enhance binding to G-protein coupled receptors (GPCRs).

  • Antiviral Activity: Similar compounds have shown efficacy against RNA polymerase targets in influenza viruses .

Therapeutic Areas

Potential therapeutic areas include:

  • Metabolic disorders (e.g., diabetes) due to structural similarity with known inhibitors .

  • Neurological conditions like Alzheimer's disease due to CNS penetrative properties .

Comparative Analysis

FeatureSimilar CompoundsPotential Impact
Benzimidazole CoreFound in antiprotozoal agents Broad-spectrum antimicrobial activity
Pyrrolidinone DerivativePresent in anti-inflammatory drugs Modulation of inflammatory pathways
Phenylethyl SubstituentCommon in CNS-active drugsEnhanced receptor specificity

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